BISMUTH-beta-NAPHTHOL

Description

Historical Context of Bismuth(III) Compounds in Contemporary Chemical Research

Bismuth, a heavy element in Group 15 of the periodic table, has been known since ancient times and was often confused with tin and lead. rsc.orgchemistrytalk.orgrsc.org It was not until 1753 that French chemist Claude François Geoffroy definitively identified it as a distinct element. rsc.orgebsco.com Historically, bismuth compounds have been utilized in a variety of applications, from cosmetics and pharmaceuticals to alloys. rsc.orgnumberanalytics.com In the 1780s, for instance, bismuth subnitrate was prescribed for peptic ulcers. rsc.org

The foray of bismuth into organic chemistry is more recent, with one of the first reported uses being the oxidation of alcohols by Frederick Challenger in 1934. wikipedia.orgndpublisher.in The development of organobismuth chemistry, which focuses on compounds containing a carbon-bismuth bond, gained momentum with the advent of Grignard and organolithium reagents. wikipedia.org In recent decades, there has been a renewed focus on bismuth chemistry, driven by the metal's low toxicity compared to other heavy metals and the environmental friendliness of its compounds. numberanalytics.comtandfonline.comnih.gov This has led to the exploration of bismuth compounds, including bismuth(III) salts, as catalysts in a wide array of organic transformations. nih.govbeilstein-journals.org

Bismuth typically exists in the +3 and +5 oxidation states, with Bi(III) being the most common. numberanalytics.comwikipedia.org The unique properties of bismuth compounds, such as their ability to act as Lewis acids and their tolerance to air and moisture, have made them attractive for developing sustainable and efficient chemical methodologies. nih.gov This resurgence of interest has paved the way for the investigation of specific organobismuth complexes like bismuth(III) 2-naphtholate.

Significance of Phenolic Ligands in Coordination Chemistry and Organic Transformations

Phenolic ligands are a crucial class of organic molecules in coordination chemistry, characterized by the presence of a hydroxyl group attached to an aromatic ring. mdpi.com These ligands can coordinate with metal ions through their hydroxyl and other functional groups, forming stable complexes. mdpi.com The interaction between phenolic ligands and metal ions can enhance the properties of the resulting complex, leading to applications in catalysis, materials science, and bioinorganic chemistry. chesci.com

The coordination of phenolic ligands to a metal center can occur in several ways. The hydroxyl group can act as an electron donor, and upon deprotonation to form a phenolate (B1203915) ion, it becomes an even more potent ligand. mdpi.commdpi.com The presence of other functional groups on the phenolic ring can lead to multidentate coordination, forming chelate complexes with high stability. mdpi.com For example, phenolic azo-Schiff bases, which contain phenolic, azo, and imine groups, offer multiple coordination sites for metal ions. mdpi.com

The electronic properties of the resulting metal-phenolic complexes can be fine-tuned by altering the substituents on the phenolic ligand. mdpi.com This ability to modify the electronic and steric environment around the metal center is of paramount importance in designing catalysts for specific organic transformations. Metal-phenolic complexes have been shown to catalyze a variety of reactions, including oxidations, C-C bond formations, and polymerizations. wikipedia.orgmdpi.com The formation of metal-phenolic networks (MPNs) is another area of active research, where the coordination between metal ions and phenolic ligands leads to the self-assembly of functional materials. rsc.orgnih.gov

Overview of Bismuth(III) 2-Naphtholate as a Representative Organobismuth(III) Complex

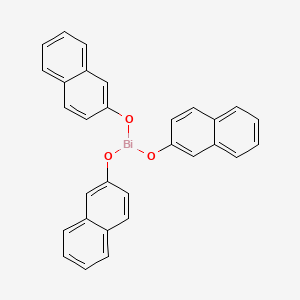

Bismuth(III) 2-naphtholate, with the chemical formula Bi(C₁₀H₇O)₃, is an organometallic compound where three 2-naphtholate ligands are bonded to a central bismuth(III) atom. americanelements.com It is also referred to as 2-naphthol (B1666908), bismuth(III) salt. americanelements.com This compound serves as a prime example of an organobismuth(III) complex featuring a phenolic ligand.

The synthesis of such complexes generally involves the reaction of a bismuth(III) salt with the corresponding phenol, in this case, 2-naphthol. The resulting complex exhibits the characteristic features of organobismuth(III) compounds, including a pyramidal geometry around the bismuth center, similar to other triorganobismuth(III) compounds. wikipedia.org

Bismuth(III) 2-naphtholate and similar compounds are explored for their potential catalytic activity in various organic reactions. americanelements.com The Lewis acidic nature of the bismuth center, combined with the electronic properties of the 2-naphtholate ligand, can facilitate a range of chemical transformations. nih.gov The study of such complexes contributes to the broader understanding of organobismuth chemistry and the development of new, environmentally benign catalytic systems. numberanalytics.comiwu.edu

| Property | Value |

| Chemical Formula | C₃₀H₂₁BiO₃ sigmaaldrich.com |

| IUPAC Name | trinaphthalen-2-yloxybismuthane americanelements.com |

| CAS Number | 200712-28-3 sigmaaldrich.com |

| Synonyms | Bismuth beta naphthol, Bismuth(3+) 2-naphtholate, 2-Naphthalenol, bismuth(3+) salt americanelements.com |

The investigation into the synthesis, structure, and reactivity of bismuth(III) 2-naphtholate provides valuable insights into the fundamental principles of organometallic chemistry and the potential applications of bismuth-based materials in catalysis and beyond.

Properties

Molecular Formula |

C30H21BiO3 |

|---|---|

Molecular Weight |

638.5 g/mol |

IUPAC Name |

trinaphthalen-2-yloxybismuthane |

InChI |

InChI=1S/3C10H8O.Bi/c3*11-10-6-5-8-3-1-2-4-9(8)7-10;/h3*1-7,11H;/q;;;+3/p-3 |

InChI Key |

GQMVAUFIUVHMBB-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)O[Bi](OC3=CC4=CC=CC=C4C=C3)OC5=CC6=CC=CC=C6C=C5 |

Origin of Product |

United States |

Structural Elucidation and Characterization Techniques for Bismuth Iii 2 Naphtholate

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.organton-paar.comnih.gov Although a specific, publicly available single-crystal X-ray diffraction study for Bismuth(III) 2-naphtholate (Bi(C₁₀H₇O)₃) is not reported in the reviewed literature, its solid-state structure can be inferred from the well-established coordination chemistry of bismuth(III) and related aryloxide complexes. acs.org

The bismuth(III) ion (Bi³⁺) possesses a [Xe] 4f¹⁴ 5d¹⁰ 6s² electron configuration. The 6s² electrons can be stereochemically active, influencing the coordination geometry around the metal center. This often results in distorted coordination polyhedra rather than ideal geometries. semanticscholar.orgmdpi.com The coordination number for Bi(III) is flexible, typically ranging from three to nine or even higher. semanticscholar.orgrsc.org

In a simple monomeric structure of Bi(C₁₀H₇O)₃, the bismuth atom would be coordinated to the oxygen atoms of the three 2-naphtholate ligands. This would result in a coordination number of three, likely adopting a trigonal pyramidal geometry due to the influence of the lone pair of electrons. However, bismuth alkoxide and aryloxide complexes frequently form oligomeric or polymeric structures through bridging oxygen atoms, leading to higher coordination numbers. acs.org For instance, related bismuth complexes with bulky ligands have shown coordination numbers of seven, eight, or nine, adopting geometries such as distorted pentagonal bipyramidal or bicapped trigonal prismatic. semanticscholar.orgrsc.org In such potential polymeric structures of Bismuth(III) 2-naphtholate, Bi-O bond lengths would be expected to vary depending on whether the oxygen atom is terminal or bridging.

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. scirp.orgau.dk For Bismuth(III) 2-naphtholate, the three large, aromatic naphthyl rings would play a significant role in the crystal packing. Key expected interactions include:

π-π Stacking: The planar naphthyl rings are likely to engage in π-π stacking interactions, where the electron-rich aromatic systems align face-to-face or in an offset fashion. This is a common packing motif in crystals containing multiple aromatic groups and significantly contributes to the stability of the crystal lattice. rsc.org

C-H···π Interactions: Hydrogen atoms on the periphery of one naphthyl ring can interact with the π-electron cloud of an adjacent ring.

The interplay of these weak interactions dictates the final packing arrangement, influencing properties such as crystal density and morphology. researchgate.netacs.org Hirshfeld surface analysis is a modern computational tool used to visualize and quantify such intermolecular contacts within a crystal structure. scirp.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. measurlabs.com For Bismuth(III) 2-naphtholate, ¹H and ¹³C NMR would provide information on the 2-naphtholate ligand, while two-dimensional techniques would confirm connectivity.

While specific NMR data for Bismuth(III) 2-naphtholate is not readily found in the literature, the expected spectra can be predicted based on the free 2-naphthol (B1666908) ligand. The Bi(III) ion is diamagnetic, so it does not cause the extreme paramagnetic shifting or broadening seen with other metals. However, its coordination will induce changes in the electron density of the ligand, leading to shifts in the NMR signals, particularly for nuclei near the coordination site (C2 and O).

The table below shows the reported chemical shifts for the free 2-naphthol ligand. Upon formation of the bismuth complex, the absence of the phenolic proton signal (-OH) would be a key indicator of coordination. The aromatic proton and carbon signals would be expected to shift, reflecting the new electronic environment. It is important to note that direct observation of the ⁹³Bi nucleus is challenging; its quadrupolar nature results in very broad signals, limiting its utility in high-resolution NMR for most compounds. huji.ac.il

Table 1: NMR Chemical Shift Data for 2-Naphthol Ligand (Data is for the free ligand and serves as a reference for interpreting the complex's spectrum)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | ~7.18 | ~109.4 |

| C2 | - | ~153.2 |

| C3 | ~7.30 | ~117.8 |

| C4 | ~7.75 | ~129.4 |

| C5 | ~7.73 | ~126.5 |

| C6 | ~7.43 | ~127.7 |

| C7 | ~7.35 | ~126.4 |

| C8 | ~7.82 | ~129.2 |

| C9 (bridgehead) | - | ~134.7 |

| C10 (bridgehead) | - | ~128.2 |

| OH | Variable (e.g., ~5.0-9.5) | - |

For a molecule with multiple, overlapping aromatic signals, one-dimensional NMR spectra can be difficult to assign unambiguously. Two-dimensional (2D) NMR experiments are essential for confirming the molecular structure. measurlabs.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be used to trace the connectivity of the proton network within each naphthyl ring, confirming the substitution pattern. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is the most reliable method for assigning carbon signals based on previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is invaluable for identifying quaternary carbons (like C2, C9, and C10) by observing their correlations to nearby protons, thus completing the full assignment of the carbon skeleton. acs.orgresearchgate.net

The combined application of these 2D NMR techniques would allow for the complete and unambiguous assignment of all ¹H and ¹³C signals for the 2-naphtholate ligand within the bismuth complex.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is characteristic of its structure and bonding. Both Infrared (IR) and Raman spectroscopy offer complementary information. scirp.org

An analysis of the IR spectrum of Bismuth(III) 2-naphtholate reveals key features confirming its formation. nih.gov The most significant change compared to the spectrum of free 2-naphthol is the disappearance of the broad stretching vibration band of the phenolic hydroxyl group (ν O-H), typically seen between 3200-3600 cm⁻¹. This confirms the deprotonation of the hydroxyl group and the formation of a Bi-O bond.

Concurrently, new vibrational modes appear in the far-infrared region (typically below 600 cm⁻¹). These are characteristic of metal-oxygen stretching vibrations. For bismuth-oxygen (B8504807) bonds, these bands (ν Bi-O) are often observed in the 300-550 cm⁻¹ range. researchgate.netniscpr.res.in Other notable changes include a shift in the phenolic C-O stretching vibration (around 1200-1280 cm⁻¹) and subtle shifts in the bands associated with the naphthalene (B1677914) ring's C=C and C-H vibrations, reflecting the altered electronic distribution upon coordination to the bismuth center.

Raman spectroscopy is particularly useful for observing symmetric vibrations and is a powerful complementary technique. acs.orgacs.org The symmetric Bi-O stretching modes would be expected to produce strong signals in the Raman spectrum, providing further confirmation of the coordination environment.

Table 2: Key Infrared (IR) Vibrational Bands for Bismuth(III) 2-Naphtholate and 2-Naphthol

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) in 2-Naphthol | Approximate Wavenumber (cm⁻¹) in Bismuth(III) 2-Naphtholate | Interpretation |

|---|---|---|---|

| ν(O-H) stretch | ~3200-3600 (broad) | Absent | Confirms deprotonation of OH group and coordination to Bi. |

| ν(C-H) aromatic stretch | ~3050-3100 | ~3050-3100 | Largely unchanged. |

| ν(C=C) aromatic stretch | ~1500-1630 | ~1500-1620 (minor shifts) | Shifts indicate change in ring electronics upon coordination. |

| ν(C-O) stretch | ~1270 | Shifted | Change confirms coordination through oxygen. |

| δ(C-H) out-of-plane bend | ~740-880 | Shifted | Sensitive to substitution and electronic changes. |

| ν(Bi-O) stretch | Absent | ~300-550 | Direct evidence of the Bismuth-Oxygen bond. |

Characterization of Bismuth-Oxygen and Naphthyl Group Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a critical tool for identifying the functional groups and bonding within Bismuth(III) 2-Naphtholate. This technique provides evidence of the coordination between the bismuth cation and the naphtholate ligand by identifying characteristic vibrational modes.

Bismuth-Oxygen (Bi-O) Vibrations: The interaction between the bismuth(III) ion and the oxygen atom of the 2-naphthol ligand is a key feature of the compound. The vibrational frequencies associated with the Bi-O bond typically appear in the lower frequency region of the infrared and Raman spectra. In various bismuth-oxygen compounds, such as bismuth ferrites and borates, these vibrations are consistently observed at wavenumbers below 650 cm⁻¹. aip.orgscirp.org Specifically, Bi-O stretching vibrations in [BiO₆] octahedral units have been assigned to bands around 591 cm⁻¹, while Bi-O-Bi vibrations are found at lower frequencies, such as ~370 cm⁻¹ in Raman spectra. scirp.org For Bismuth(III) 2-Naphtholate, the presence of absorption bands in this region confirms the formation of the bismuth-phenoxide bond.

Naphthyl Group Vibrations: The naphthyl moiety of the ligand exhibits several characteristic vibrations that are identifiable in the spectrum. These include:

C-H Vibrations: Aromatic C-H stretching modes typically appear in the 3150-2950 cm⁻¹ region. astrochem.org

C-C Vibrations: Aromatic C-C stretching vibrations within the naphthalene ring structure are observed in the 1800-1000 cm⁻¹ range. astrochem.org

C-H Bending: In-plane and out-of-plane C-H bending modes are also characteristic. In-plane bends are found between 1800 and 1000 cm⁻¹, while the prominent out-of-plane bending modes occur in the 1000-500 cm⁻¹ region. astrochem.orgaip.org

The coordination of the naphtholate to the bismuth ion can cause slight shifts in the positions of these bands compared to free 2-naphthol, providing further evidence of complex formation.

Table 1: Expected Vibrational Frequencies for Bismuth(III) 2-Naphtholate This table is interactive. Click on the headers to sort.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|---|

| Stretching | Aromatic C-H | 3150 - 2950 | IR / Raman | astrochem.org |

| Stretching | Aromatic C-C | 1800 - 1000 | IR / Raman | astrochem.org |

| Bending (out-of-plane) | Aromatic C-H | 1000 - 500 | IR / Raman | astrochem.orgaip.org |

| Stretching | Bi-O | < 650 | IR / Raman | aip.orgscirp.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight of Bismuth(III) 2-Naphtholate and to study its fragmentation, which provides insights into the compound's stability and structure. For Bismuth(III) 2-Naphtholate, which consists of a central bismuth ion bonded to three 2-naphtholate ligands, the expected chemical formula is C₃₀H₂₁BiO₃.

The calculated molecular weight for this structure is approximately 638.5 g/mol . nih.gov Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are suitable for analyzing such organometallic complexes. sioc-journal.cnacs.org In a typical mass spectrum, a peak corresponding to the molecular ion [M]⁺ or related adducts would be expected.

The fragmentation pattern would likely involve the sequential loss of the naphtholate ligands. The relative weakness of the Bi-O bond compared to the covalent bonds within the aromatic ring suggests that initial fragmentation would occur at the coordination site. This would lead to the observation of fragment ions corresponding to [Bi(C₁₀H₇O)₂]⁺ and [Bi(C₁₀H₇O)]⁺, as well as the naphtholate anion or related radical itself. Tandem mass spectrometry (MS/MS) can be used to further investigate the stability and fragmentation pathways of these ions. acs.org

Table 2: Key Mass Spectrometry Data for Bismuth(III) 2-Naphtholate This table is interactive. Click on the headers to sort.

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Chemical Formula | Stoichiometric formula of the compound | C₃₀H₂₁BiO₃ | nih.gov |

| Molecular Weight | Calculated molecular mass | 638.5 g/mol | nih.gov |

| Molecular Ion (Expected) | The intact molecule, possibly as an adduct | [C₃₀H₂₁BiO₃]⁺ | |

| Major Fragment (Expected) | Loss of one naphtholate ligand | [Bi(C₁₀H₇O)₂]⁺ |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides quantitative data on the percentage composition of elements (carbon, hydrogen, bismuth) in a purified sample of Bismuth(III) 2-Naphtholate. This technique is fundamental for confirming the empirical formula of the synthesized compound and ensuring its purity. a2zjournals.comsapub.org

For a compound with the proposed formula C₃₀H₂₁BiO₃, the theoretical elemental composition can be calculated based on the atomic weights of bismuth, carbon, hydrogen, and oxygen. The experimental results, obtained from combustion analysis for C and H and other appropriate methods for Bi, are then compared to these theoretical values. A close agreement between the found and calculated percentages confirms the stoichiometry of the complex.

Table 3: Elemental Composition of Bismuth(III) 2-Naphtholate (C₃₀H₂₁BiO₃) This table is interactive. Click on the headers to sort.

| Element | Symbol | Atomic Weight | Molar Mass in Compound | Theoretical Percentage (%) |

|---|---|---|---|---|

| Bismuth | Bi | 208.98 | 208.98 | 32.73 |

| Carbon | C | 12.01 | 360.30 | 56.43 |

| Hydrogen | H | 1.01 | 21.21 | 3.32 |

| Oxygen | O | 16.00 | 48.00 | 7.52 |

| Total | 638.49 | 100.00 |

Coordination Chemistry and Electronic Structure of Bismuth Iii with Naphthol Derivatives

Ligand Design Principles for Naphthol-Based Bismuth Complexes

The design of naphthol-based ligands for complexing with bismuth(III) centers is guided by several key principles aimed at achieving stable and structurally diverse complexes. A primary consideration is the creation of multidentate ligands, which can form more stable complexes with metal ions compared to monodentate ligands due to the chelate effect. For bismuth(III), which has a high affinity for oxygen and nitrogen donor atoms, naphthol derivatives are often incorporated into larger molecular scaffolds that include other donor groups. peerj.com

A common strategy involves the synthesis of Schiff base ligands. These are typically formed by the condensation reaction of a naphthol derivative, such as 1-acetyl-2-naphthol or 2-acetyl-1-naphthol, with an amine-containing compound. a2zjournals.com The resulting Schiff base ligand possesses both a phenolic oxygen and an imine nitrogen, creating a bidentate chelate that can coordinate to the bismuth(III) center. a2zjournals.com The electronic properties of the naphthol ring and the substituents on the amine precursor can be systematically varied to fine-tune the electronic structure and reactivity of the resulting bismuth complex.

Another important design principle is the use of the 1,1'-bi-2-naphthol (B31242) (BINOL) scaffold. wikipedia.orgscribd.com BINOL possesses axial chirality, and its two enantiomers are stable towards racemization. wikipedia.org This feature is particularly valuable for applications in asymmetric catalysis. The two hydroxyl groups of BINOL can coordinate to a metal center, and the bulky binaphthyl backbone creates a well-defined chiral environment. Polymeric versions of BINOL, known as poly(BINOL)s, have also been synthesized to create catalysts with potentially enhanced activity and recyclability. acs.org

Furthermore, the introduction of additional functional groups onto the naphthol backbone allows for the creation of ligands with higher denticity and specific geometric constraints. For instance, incorporating pyridyl groups can lead to tridentate or even tetradentate ligands, capable of forming highly stable and intricate coordination structures with bismuth(III). nih.gov The choice of substituents on the naphthol ring can also influence the solubility and crystal packing of the resulting complexes.

Coordination Modes of 2-Naphtholate Ligands to Bismuth(III) Centers

The 2-naphtholate ligand, derived from 2-naphthol (B1666908), can coordinate to a bismuth(III) center in several ways, primarily dictated by the reaction conditions and the presence of other ligands.

Monodentate vs. Chelating Coordination Scenarios

In its simplest form, the 2-naphtholate anion can act as a monodentate ligand , coordinating to the bismuth(III) ion through its deprotonated oxygen atom. This is often observed when no other coordinating groups are tethered to the naphthol ring.

However, as discussed in the ligand design principles, 2-naphthol is frequently incorporated into larger molecules to create chelating ligands . A common example is the formation of Schiff bases, where the condensation of a naphthol derivative with an amine introduces a nitrogen donor atom. a2zjournals.com In these cases, the ligand coordinates to the bismuth(III) center in a bidentate fashion, utilizing both the phenolic oxygen and the imine nitrogen. a2zjournals.com This chelating coordination mode results in the formation of a stable five- or six-membered ring structure involving the bismuth atom, significantly enhancing the thermodynamic stability of the complex compared to monodentate coordination.

Influence of Steric and Electronic Factors on Coordination Geometry

The coordination geometry around the bismuth(III) center in naphthol-based complexes is highly variable and susceptible to both steric and electronic influences. Bismuth(III) can exhibit coordination numbers ranging from three to ten, leading to a wide array of possible geometries. sci-hub.se

Steric factors play a crucial role in determining the final structure. The bulky nature of the naphthyl group itself imposes significant steric hindrance. When multiple naphtholate ligands or other bulky ancillary ligands are present, they will arrange themselves around the bismuth center to minimize steric repulsion. This can lead to distorted geometries and, in some cases, may prevent the coordination of a larger number of ligands. For example, the use of crowded imidazole-selone ligands with an antimony(III) center, a pnictogen neighbor of bismuth, demonstrated that increasing steric bulk significantly influences the donor-acceptor interactions. researchgate.net

Role of the Bismuth(III) Lone Pair in Coordination Environment and Geometry

A defining characteristic of bismuth(III) coordination chemistry is the presence of a stereochemically active 6s² lone pair of electrons. sci-hub.seacs.org This lone pair can occupy a significant volume in the coordination sphere of the bismuth atom and can profoundly influence the geometry of its complexes.

The extent to which the lone pair is stereochemically active depends on the nature of the ligands coordinated to the bismuth center. In complexes with highly ionic bonding, such as the aqua ion [Bi(H₂O)₉]³⁺, the lone pair is often stereochemically inert, and the coordination geometry is determined primarily by ligand-ligand repulsion, resulting in a regular tricapped trigonal prismatic structure. sci-hub.se

However, in complexes with more covalent character, such as those with alkoxide or thiolate ligands, the lone pair tends to be stereochemically active. sci-hub.se This activity leads to distorted coordination geometries that deviate significantly from idealized polyhedra (e.g., octahedral or tetrahedral). The lone pair occupies a position in the coordination sphere as if it were a ligand, repelling the bonding pairs of electrons and causing distortions in the bond angles. For instance, in many organobismuth(III) complexes, the lone pair's presence leads to a pyramidal geometry. nih.gov

In the context of naphthol-based complexes, the Bi-O bond has significant covalent character, which would suggest that the lone pair is likely to be stereochemically active. This activity can result in irregular coordination geometries and variable coordination numbers. sci-hub.se The presence of the lone pair has been shown to be provable through the ability of the bismuth center to coordinate to other metal carbonyl moieties. acs.orgnih.gov The more acute C-Bi-C angles in some bismuthine (B104622) complexes compared to their antimony counterparts indicate a higher s-character in the lone pair of bismuth. nih.gov

Influence of Ancillary Ligands on Bismuth(III) Complex Stability and Structure

The nature of the ancillary ligand can significantly impact the coordination number and geometry of the bismuth center. For example, the coordination of halide ions can complete the coordination sphere of the bismuth atom, leading to the formation of neutral or anionic complexes. The size of the halide ion can influence the bond lengths and angles within the complex, with larger ions like iodide leading to more elongated bonds compared to chloride. acs.org In some cases, halide ions can act as bridging ligands, connecting two or more bismuth centers to form dinuclear or polynuclear structures. rsc.org

Furthermore, ancillary ligands can direct the supramolecular assembly of the bismuth complexes in the solid state through non-covalent interactions such as hydrogen bonding or π-stacking. The choice of ancillary ligand can thus be used to control the crystal packing and ultimately the macroscopic properties of the material.

The following table summarizes the impact of different ancillary ligands on the structure of bismuth(III) complexes based on reported research:

| Ancillary Ligand | Effect on Bismuth(III) Complex Structure | Reference |

| Halides (Cl⁻, Br⁻, I⁻) | Can act as terminal or bridging ligands, influencing bond lengths and leading to mononuclear or dinuclear structures. | acs.orgrsc.org |

| Thiophene-substituted phenanthroline | Acts as a bidentate chelating ligand, contributing to a bioctahedral coordination geometry in dinuclear complexes. | acs.org |

| Thiosemicarbazones | Can coordinate in a monodentate fashion through the sulfur atom, leading to octahedral geometries. | rsc.org |

| Pyridine-based ligands | Can act as N-donor ligands, and in some cases, participate in bridging, leading to dinuclear structures. | researchgate.net |

Reactivity and Mechanistic Studies of Bismuth Iii 2 Naphtholate

Bismuth(III) 2-Naphtholate as a Lewis Acid in Organic Reactions

Bismuth(III) compounds are recognized for their Lewis acidic properties, which are attributed to the electronic configuration of bismuth and the phenomenon of lanthanide contraction. iwu.edujetir.org This inherent Lewis acidity allows them to catalyze a variety of organic transformations. While direct studies on Bismuth(III) 2-naphtholate are not extensively detailed, its reactivity as a Lewis acid can be inferred from the behavior of analogous Bismuth(III) salts like bismuth(III) triflate (Bi(OTf)₃) and bismuth(III) chloride (BiCl₃). iwu.eduresearchgate.netscripps.edu These compounds have been successfully employed as catalysts in reactions such as Friedel-Crafts acylations and alkylations, aldol (B89426) condensations, and Diels-Alder reactions. iwu.edujetir.orgrsc.orgresearchgate.net

The catalytic activity of Bismuth(III) species is thought to arise from a delicate balance between Brønsted and Lewis acidic activation. nih.gov In the presence of protic sources, Bi(III) salts can generate Brønsted acids in situ, which can also contribute to catalysis. nih.gov The general mechanism for Lewis acid catalysis by a Bismuth(III) species, such as Bismuth(III) 2-naphtholate, would involve the coordination of the bismuth center to an electrophilic substrate, thereby activating it towards nucleophilic attack.

Table 1: Examples of Bismuth(III)-Catalyzed Lewis Acid Reactions

| Reaction Type | Bismuth Catalyst | Substrates | Product Type | Reference(s) |

| Friedel-Crafts Acylation | Bi(OTf)₃ | Aromatic compounds, Benzoyl chloride | Aromatic ketones | researchgate.net |

| Friedel-Crafts Cyclization | Bi(OTf)₃ / LiClO₄ | Lactol | Cyclized ether | rsc.org |

| Hydroarylation | Bi(OTf)₃ | Styrenes, Arenes | 1,1-Diarylalkanes | rsc.org |

| Mukaiyama-Aldol Condensation | BiCl₃ | Silyl enol ethers, Aldehydes | β-Hydroxy ketones | jetir.orgresearchgate.net |

| Knoevenagel Condensation | BiCl₃ | Aldehydes/Ketones, Active methylene (B1212753) compounds | α,β-Unsaturated compounds | jetir.org |

| Carbofunctionalization | Bi(OTf)₃ / 2-naphthol (B1666908) | Bicyclobutanes, 2-Naphthols | Trisubstituted cyclobutanes | semanticscholar.org |

Potential Participation in Redox Catalysis Cycles involving Bismuth(III)/Bismuth(V)

The field of bismuth redox catalysis has seen significant growth, demonstrating that bismuth can cycle between different oxidation states, most notably Bi(III) and Bi(V), to facilitate a range of organic transformations. nih.govacs.orgacs.orgmpg.deresearchgate.net This reactivity mimics that of transition metals, opening up new avenues for main-group element catalysis. nih.govacs.orgacs.org While traditionally viewed as a Lewis acid, Bismuth(III) compounds can participate in redox cycles involving oxidative addition and reductive elimination steps. nih.govacs.orgmpg.de

A key example of a Bi(III)/Bi(V) catalytic cycle is the fluorination of aryl boronic esters. nih.govacs.org In this process, a Bi(III) catalyst first undergoes transmetalation with the aryl boronic ester to form an arylbismuth(III) intermediate. nih.govacs.org This intermediate is then oxidized to a Bi(V) species, which subsequently undergoes reductive elimination to form the carbon-fluorine bond and regenerate the Bi(III) catalyst. nih.govacs.org The feasibility of this cycle is supported by stoichiometric studies and the characterization of key intermediates. nih.govacs.org

Given this precedent, Bismuth(III) 2-naphtholate could potentially participate in similar Bi(III)/Bi(V) redox cycles. The 2-naphtholate ligand would remain coordinated to the bismuth center throughout the catalytic cycle or could be involved in the electronic tuning of the bismuth center, thereby influencing the feasibility of the oxidative addition and reductive elimination steps. The design of the ligand framework is crucial for stabilizing the high-valent Bi(V) state and facilitating the desired bond formation. mpg.de

Table 2: Proposed Elementary Steps in a Bi(III)/Bi(V) Redox Cycle

| Step | Description | Reactants | Intermediate/Product | Reference(s) |

| Transmetalation | Transfer of an aryl group from a boron reagent to the Bi(III) center. | Bi(III) catalyst, Aryl boronic ester | Arylbismuth(III) species | nih.govacs.org |

| Oxidative Addition | Oxidation of the Bi(III) center to Bi(V) by an oxidizing agent. | Arylbismuth(III) species, Oxidant (e.g., fluorinating agent) | Arylbismuth(V) species | nih.govacs.org |

| Reductive Elimination | Formation of the desired C-X bond with reduction of Bi(V) to Bi(III). | Arylbismuth(V) species | Aryl-X product, Bi(III) catalyst | nih.govacs.orgmpg.de |

Ligand Rearrangement and Exchange Dynamics in Bismuth(III) Systems

The coordination chemistry of Bismuth(III) is characterized by its flexibility, with the ability to adopt high and variable coordination numbers, often exceeding nine. researchgate.netresearchgate.net This is attributed to the large ionic radius of the Bi(III) ion. chemrxiv.org Bismuth(III) is considered a borderline Lewis acid, showing affinity for a range of donor atoms including oxygen, nitrogen, and sulfur. researchgate.netresearchgate.net This flexibility in coordination can lead to dynamic ligand rearrangement and exchange processes in solution.

Bismuth(III) complexes, particularly those with carboxylate and aminocarboxylate ligands, often form polymeric structures through intermolecular interactions. francis-press.com However, adducts with certain ligands, such as the tripeptide glutathione, are kinetically labile, allowing for rapid translocation of the Bi(III) ion. francis-press.com This lability suggests that the 2-naphtholate ligand in Bismuth(III) 2-naphtholate could also be subject to exchange with other available ligands or solvent molecules in solution.

The structure and reactivity of bismuth compounds can be significantly influenced by the coordination environment. For instance, the use of pincer-type ligands can create geometrically constrained bismuth centers with distinct properties. nih.govresearchgate.net The electronic properties of the bismuth center, including its Lewis acidity, can be tuned by simple substitution of ligands. researchgate.net This dynamic nature is crucial for catalysis, as ligand dissociation or exchange can open up coordination sites for substrate binding and activation. Computational and experimental studies on bismuth(III) complexes with flexidentate ligands have shown that weak secondary interactions can be tuned into dative bonds by altering the charge transfer between the ligand and the bismuth center. acs.orgnih.gov

Electrophilic Aromatic Substitution Mechanisms in Bismuth-Mediated Arylation

Bismuth-mediated arylation reactions provide a valuable method for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions can proceed through various mechanisms, often involving organobismuth intermediates. In the context of electrophilic aromatic substitution (EAS), a bismuth reagent can act as a source of an electrophilic aryl group.

The general mechanism of electrophilic aromatic substitution involves a two-step process: the attack of the aromatic ring on an electrophile to form a carbocation intermediate (the rate-determining step), followed by the loss of a proton to restore aromaticity. uci.edumasterorganicchemistry.com In a bismuth-mediated arylation, an arylbismuth species, potentially generated in situ, would serve as the precursor to the electrophile.

One plausible pathway involves the formation of a Bi(V) intermediate. For example, in the oxidative coupling of diones with arylboronic acids, a sequence of B-to-Bi transmetalation, oxidation to a Bi(V) species, and subsequent C-C bond formation is proposed. nih.gov This process can be considered a form of electrophilic arylation of the enolate.

Alternatively, a Bi(III) species could directly activate a substrate towards arylation. For instance, BiCl₃ can catalyze the Friedel-Crafts acylation of anisole, where it is suggested that BiCl₃ forms a π-complex with the aromatic ring, facilitating the reaction in homogeneous conditions. jetir.org A similar activation of an aromatic substrate by Bismuth(III) 2-naphtholate could precede the arylation step. The precise mechanism would depend on the specific reaction conditions and the nature of the arylating agent and the substrate.

Theoretical and Computational Chemistry of Bismuth Iii 2 Naphtholate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and bonding in bismuth complexes. tandfonline.commdpi.com DFT calculations allow for the accurate modeling of electron density and the prediction of molecular properties, offering a balance between computational cost and accuracy, which is particularly crucial for systems containing heavy elements like bismuth where relativistic effects can be significant. researchgate.net

The interaction between the bismuth(III) center and the oxygen atom of the 2-naphtholate ligand is a key determinant of the compound's structure and reactivity. DFT calculations are employed to analyze the nature of the Bi-O bond. Studies on various bismuth(III) alkoxide and aryloxide complexes show that Bi-O bond lengths typically range from 2.1 to 2.4 Å, indicating strong coordination. mdpi.comnih.gov In some structures, longer, hypervalent interactions between bismuth and oxygen have also been observed, with distances around 3.1 to 3.2 Å, which are within the sum of the van der Waals radii. acs.org The geometry around the bismuth center, influenced by these bonds, directly impacts the steric and electronic environment of the complex. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of chemical species. For Bismuth(III) 2-naphtholate, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The energy, symmetry, and localization of these orbitals dictate the compound's behavior as an electrophile or nucleophile and its potential in catalysis.

In many Bi(III) complexes, the HOMO is often localized on the ligands, while the LUMO has significant character from the bismuth p-orbitals. researchgate.netacs.orgresearchgate.net For Bismuth(III) 2-naphtholate, the HOMO is expected to have significant contributions from the π-system of the naphtholate ligand and the oxygen p-orbitals. The LUMO is anticipated to be centered on the bismuth atom, reflecting its Lewis acidic character. wikipedia.org The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. mdpi.comdergipark.org.tr DFT calculations are used to determine the energies and visualize the spatial distribution of these frontier orbitals, providing a rationale for the observed reactivity and guiding the design of new catalysts. researchgate.netirjweb.com For instance, in related iodobismuthate complexes, calculations show the HOMO is composed of mixed halide-metal orbitals (Bi 6s and I 5p), while the LUMO is ligand-based. wm.edu

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides indispensable tools for predicting spectroscopic properties, which aids in the interpretation of experimental data and structural elucidation. tu-braunschweig.de For Bismuth(III) 2-naphtholate, theoretical calculations can predict vibrational (IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

DFT calculations can compute vibrational frequencies that correspond to specific bond stretches and bends. ias.ac.in For the Bi-O bond, a direct relationship between its Raman stretching frequency and bond length can be established, allowing for structural insights from vibrational spectra. researchgate.net Similarly, NMR chemical shifts (e.g., ¹H, ¹³C) can be calculated and compared with experimental results to confirm the proposed structure and study conformational dynamics in solution. researchgate.netgithub.io

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic transitions, which correspond to the absorption maxima (λ_max). The analysis of the orbitals involved in these transitions, often from a HOMO-like orbital to a LUMO-like orbital, provides insight into the nature of the electronic structure (e.g., ligand-to-metal charge transfer). researchgate.net The agreement between predicted and experimental spectra serves as a validation of the computational model and the derived geometric and electronic structures. mit.edu

Reaction Pathway Modeling and Transition State Analysis for Bismuth-Catalyzed Reactions

Bismuth compounds are effective catalysts for a variety of organic transformations. Computational modeling of reaction pathways is essential for understanding the detailed mechanism, identifying key intermediates and transition states, and explaining the observed selectivity and reactivity.

DFT calculations are used to map the potential energy surface of a reaction. This involves optimizing the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. For bismuth-catalyzed reactions, such as hydroalkylation or C-O bond formation, calculations can elucidate the role of the catalyst. tandfonline.comorganic-chemistry.org For example, studies on Bi(III)-catalyzed hydroalkylation have shown that the rate-determining step is the protonation of the substrate, with the activation energy being dependent on the strength of the bismuth-substrate binding. researchgate.net

In other reactions, like the oxidative coupling of arylboronic acids, the mechanism is proposed to proceed via a Bi(III)/Bi(V) redox cycle. acs.orgnih.gov Theoretical analysis has been used to investigate the critical C-O bond-forming reductive elimination step, suggesting that it proceeds through a five-membered transition state rather than a three-membered one, which is more typical for transition metals. nih.govresearchgate.net Calculating the activation energies for different possible pathways allows for the identification of the most favorable reaction mechanism and provides a rationale for catalyst performance. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Effects

While DFT calculations are excellent for static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations are used to study the conformational flexibility of Bismuth(III) 2-naphtholate and its interactions with solvent molecules or other reactants in a condensed phase. mdpi.comtandfonline.com

For a molecule with a flexible naphthyl group, MD simulations can explore the accessible conformational space, revealing the relative populations of different conformers and the energy barriers for rotation around single bonds. researchgate.netmdpi.comdntb.gov.ua This is particularly relevant for understanding how the shape of the molecule changes in solution and how this might affect its catalytic activity or recognition properties. ip-paris.fr

MD simulations are also used to study intermolecular interactions. By simulating the bismuth complex in a solvent box, one can analyze the solvent structure around the molecule and quantify hydrogen bonding or other non-covalent interactions. In the context of catalysis, MD can model the approach of a substrate to the catalyst's active site, providing a dynamic picture of the pre-reaction complex. nih.gov Such simulations have been used to investigate the binding of bismuth complexes to biological targets and to understand chiral recognition phenomena involving naphthol derivatives. researchgate.netnih.gov The combination of ab-initio MD, where forces are calculated quantum mechanically at each step, with classical MD provides a comprehensive view of both the electronic and dynamic properties of the system. arxiv.org

Compound Names

Applications in Chemical Transformations and Analytical Methodologies

Catalytic Applications in Organic Synthesis (Non-Clinical)

Bismuth(III) compounds, including bismuth-beta-naphthol, are recognized for their low toxicity, cost-effectiveness, and stability, making them attractive catalysts in organic synthesis. researchgate.netrsc.org They often function as mild Lewis acids, facilitating a variety of chemical transformations. rsc.orgacs.org

C-C Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, and bismuth catalysts have proven effective in promoting several key reactions.

Allylation Reactions: Bismuth-catalyzed allylation reactions are valuable for creating homoallylic alcohols and amines. ethernet.edu.etchemistryviews.org For instance, bismuth triflate has been used to catalyze the allylation of imines. ethernet.edu.et In photoredox-mediated allylations, reactive allylbismuth intermediates can be generated from allylbromide in the presence of a bismuth catalyst, which then react with aldehydes to form homoallylic alcohols. chemistryviews.org This method is notable for its use of non-toxic bismuth under mild conditions. chemistryviews.org

Aldol (B89426) Condensations and Multicomponent Reactions: Bismuth(III) salts are effective catalysts for Mukaiyama-aldol reactions. researchgate.net They also catalyze multicomponent reactions, such as the Mannich reaction, to produce β-amino carbonyl compounds in high yields under ambient conditions. researchgate.net Bismuth(III) dichalcogenone complexes have shown high activity in the synthesis of symmetrical triaryl- or triheteroarylmethanes. rsc.org

Other C-C Bond Forming Reactions: Bismuth(V)-mediated C-H arylation of phenols and naphthols provides a direct route to 2-hydroxybiaryls. worktribe.com This process involves the transmetallation from an arylboronic acid to a Bi(III) precursor, followed by oxidation to a reactive Bi(V) intermediate that facilitates the ortho-selective arylation. worktribe.com

Table 1: Examples of Bismuth-Catalyzed C-C Bond Forming Reactions

| Reaction Type | Bismuth Catalyst | Substrates | Product | Key Features |

| Allylation | Bi(OTf)₃ | Aldehydes, Allylbromide | Homoallylic Alcohols | Photoredox-mediated, mild conditions, non-toxic. chemistryviews.org |

| Mannich Reaction | Bi(NO₃)₃ | Aromatic Ketone, Aromatic Aldehyde, Aromatic Amine | β-Amino Carbonyl Compounds | One-pot, high yields, ambient temperature. researchgate.net |

| C-H Arylation | Bi(V) species | Phenols/Naphthols, Arylboronic Acids | 2-Hydroxybiaryls | Ortho-selective, broad scope. worktribe.com |

| Synthesis of Triarylmethanes | Bismuth(III)dichalcogenones | Aryl Aldehydes, Indoles/Pyrroles | Triarylmethanes | Highly active catalysts. rsc.org |

Oxidation Reactions Mediated by Bismuth(III) Species

While often acting as a Lewis acid, bismuth can also participate in redox catalysis, cycling between Bi(III) and Bi(V) states. acs.orgnih.gov This reactivity is harnessed in various oxidation reactions.

Bismuth(V) reagents, prepared from Bi(III) precursors, are effective for the oxidation of various organic substrates. worktribe.com For example, the oxidation of a Bi(III) species is a key step in the C-H arylation of phenols. worktribe.com The resulting Bi(V) intermediate then undergoes reductive elimination to form the C-C bond and regenerate a Bi(III) species. acs.orgnih.gov

In some cases, the oxidation can be more direct. For instance, β-naphthol itself can be oxidized under certain conditions to form products like 1,2-naphthoquinone (B1664529) or polymeric materials. researchgate.net While this is a reaction of the naphthol moiety, it highlights the redox activity possible within systems containing this structural unit.

Role in Polymerization Processes

Bismuth compounds have found applications in polymerization reactions. Organobismuthine-mediated radical polymerization represents a key example, proceeding through a proposed Bi(II) radical intermediate. acs.org This process can be initiated thermally or through radical initiators. acs.org

More specifically, studies have shown that (R)-1,1'-bi(2-naphthol) (BINOL), a related compound, can undergo polymerization upon irradiation. mdpi.com This suggests the potential for naphthol-containing structures to be involved in photopolymerization processes. Bismuth salts, such as bismuth chloride (BiCl₃), have also been utilized as initiators in the cationic-anionic synchronous ring-opening polymerization of 2-oxazolines and cyclic esters. nih.gov

Use in Electroanalytical Methodologies

The electrochemical properties of bismuth have led to its use in various analytical applications, particularly as a less toxic alternative to mercury in electrodes. researchgate.netresearchgate.net

Electrolytic Determination of Bismuth in Bismuth(III) 2-Naphtholate Samples

While direct methods for the electrolytic determination of bismuth in bismuth(III) 2-naphtholate are not extensively detailed in the provided context, the principles of electroanalysis with bismuth electrodes are well-established. researchgate.net Stripping voltammetry is a common technique used for the determination of trace metals. researchgate.nettandfonline.com In this method, the analyte is first preconcentrated onto the electrode surface, often by reduction to its metallic form, and then "stripped" off by scanning the potential, which generates a current proportional to the analyte's concentration.

For the analysis of a bismuth compound like bismuth(III) 2-naphtholate, one could envision a procedure where the compound is first decomposed to release Bi(III) ions into solution. These ions could then be determined using techniques like anodic stripping voltammetry at a suitable working electrode.

Development of Electrochemical Sensors utilizing Naphthol-Bismuth Complexes

The formation of stable complexes between metal ions and organic ligands is a key principle in the development of electrochemical sensors. Naphthol derivatives are known to form complexes with various metal ions, and these complexes can be electrochemically active.

For example, 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) is a well-known complexing agent used in the determination of various metal ions, including iron, at bismuth film electrodes. researchgate.netminciencias.gov.co The sensor's performance relies on the adsorptive collection of the metal-PAN complex onto the bismuth electrode surface. researchgate.net Similarly, 1-nitroso-2-naphthol (B91326) has been used in conjunction with bismuth film electrodes for the stripping voltammetry of nickel. researchgate.net

These examples demonstrate a general strategy that could be applied to the development of sensors for bismuth itself or for other analytes using a bismuth-naphthol complex. By immobilizing a naphthol-based ligand onto an electrode surface, a sensor could be designed to selectively bind bismuth ions, generating a measurable electrochemical signal. The development of such sensors often involves integrating metal-organic frameworks or other nanomaterials to enhance sensitivity and selectivity. beilstein-journals.orgmdpi.com

Table 2: Applications of Naphthol Derivatives in Bismuth-Based Electrochemical Sensing

| Analyte | Complexing Agent | Electrode Type | Technique | Key Feature |

| Iron (Fe) | 1-(2-pyridylazo)-2-naphthol (PAN) | Bismuth-film electrode | Adsorptive Stripping Voltammetry | Formation of an electroactive Fe(III)-PAN complex. researchgate.netminciencias.gov.co |

| Nickel (Ni) | 1-nitroso-2-naphthol | Bismuth film electrode | Adsorptive Stripping Voltammetry | Complex formation enhances sensitivity. researchgate.net |

| Various Metals | General Naphthol Derivatives | Modified Bismuth Electrodes | Voltammetry | Potential for selective complexation and detection. |

Precursors for Advanced Materials (e.g., thin films, inorganic bismuth compounds)

Detailed research findings on the thermal decomposition of this compound to yield specific inorganic materials like bismuth oxide, bismuth sulfide, or bismuth selenide, and its use in deposition techniques for creating thin films, are not presently described in the available literature.

Future Directions in Bismuth Iii 2 Naphtholate Research

Development of Novel and Sustainable Synthetic Routes

The future synthesis of Bismuth(III) 2-naphtholate will likely pivot towards methods that align with the principles of green chemistry. Bismuth compounds are generally noted for their low toxicity and cost-effectiveness, making them ideal candidates for environmentally benign processes. iwu.edunih.gov Research should focus on moving beyond conventional synthesis in organic solvents to more sustainable alternatives.

Future synthetic strategies could include:

Mechanochemical Synthesis: Utilizing solvent-free or low-solvent grinding techniques to reduce waste and energy consumption.

Biogenic Synthesis: Exploring the use of biological extracts, such as those from plants or microorganisms, which have proven effective in creating other bismuth-based nanoparticles. researchgate.netusb.ac.irnih.gov These methods use natural capping and reducing agents, offering a highly sustainable pathway. rsc.org

Aqueous-Phase Synthesis: Developing robust methods for synthesizing the compound in water, which would be a significant step forward in green synthesis.

| Synthetic Route | Principle | Potential Advantages | Key Research Challenge |

| Mechanochemistry | Solid-state reaction via grinding/milling | Reduced solvent waste, lower energy input, potentially faster reaction times. | Achieving high purity and controlling polymorphism. |

| Biogenic Synthesis | Use of plant/microbial extracts as reducing/capping agents. researchgate.netrsc.org | Highly sustainable, uses renewable resources, environmentally benign. | Reproducibility and isolation of the pure compound from biological matrix. |

| Sonochemical Synthesis | Application of ultrasound cavitation. | Enhanced reaction rates and yields, potential for nanoparticle formation. | Control over particle size and morphology. |

| Aqueous-Phase Synthesis | Using water as the primary solvent. | Eliminates hazardous organic solvents, improves safety profile. | Overcoming solubility challenges and preventing hydrolysis. |

Exploration of Advanced Spectroscopic and Structural Techniques for Deeper Insight

A thorough understanding of the structure-activity relationship of Bismuth(III) 2-naphtholate is critical. While standard techniques like Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) are foundational a2zjournals.com, future research must employ more advanced methods to gain deeper insights.

Key areas for exploration include:

Solid-State NMR (ssNMR): To elucidate the structure of the compound in its solid, catalytically relevant state, providing information on polymorphism and ligand coordination without the need for single crystals.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI-MS) can be used to identify transient intermediates in catalytic cycles, offering direct evidence for proposed mechanisms. acs.org

Synchrotron X-ray Diffraction and Absorption: For obtaining high-resolution crystal structures and probing the local coordination environment and oxidation state of the bismuth center during a reaction via techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Circular Dichroism (CD) Spectroscopy: If chiral variants of the naphtholate ligand are used, CD spectroscopy will be essential for studying the chiroptical properties and stereochemical aspects of the complex. pku.edu.cn

| Technique | Information Gained | Research Application |

| Solid-State NMR | Coordination environment, polymorphism, internuclear distances. | Structural characterization of crystalline and amorphous powders. |

| High-Resolution Mass Spectrometry | Identification of transient catalytic intermediates and reaction byproducts. acs.org | Direct observation of species involved in the catalytic cycle. |

| Synchrotron X-Ray Techniques | Precise bond lengths/angles, electronic structure, oxidation state. | Detailed structural analysis and in-situ monitoring of the catalyst state. |

| Circular Dichroism (CD) Spectroscopy | Chiroptical properties, enantiomeric purity. pku.edu.cn | Development of asymmetric catalysts using chiral naphthol derivatives. |

Expansion of Catalytic Scope and Mechanistic Understanding in Organic Synthesis

Bismuth compounds are recognized as versatile Lewis acid catalysts for various organic transformations, including those involving β-naphthol to create complex heterocyclic structures like dibenzoxanthenes and oxazines. nih.govfardapaper.irresearchgate.net However, the future of Bismuth(III) 2-naphtholate catalysis lies in expanding its application beyond traditional Lewis acidity and into more complex catalytic cycles.

Future research should focus on:

Bismuth Redox Catalysis: A burgeoning field involves leveraging the Bi(III)/Bi(V) and Bi(I)/Bi(III) redox couples. acs.orgnih.gov Investigating whether Bismuth(III) 2-naphtholate can act as a precatalyst in these cycles could unlock novel transformations that are challenging for traditional transition metals. acs.org

Asymmetric Catalysis: Employing chiral derivatives of 2-naphthol (B1666908), such as BINOL, to synthesize chiral Bismuth(III) complexes for use in enantioselective reactions.

Photoredox Catalysis: Exploring the potential of Bismuth(III) 2-naphtholate in light-mediated reactions, an area of growing importance in organic synthesis.

Detailed Mechanistic Studies: Performing in-depth kinetic analyses and intermediate trapping experiments to elucidate the precise mechanism of catalysis. mpg.denih.gov Understanding the role of the naphtholate ligand—whether it is a spectator or an active participant—is crucial for catalyst optimization.

| Catalytic Area | Proposed Reaction Type | Mechanistic Question |

| Redox Catalysis | Oxidative C-O or C-N couplings. acs.org | Can the Bi(III)/Bi(V) or Bi(I)/Bi(III) redox cycle be accessed and controlled? acs.orgnih.gov |

| Asymmetric Catalysis | Enantioselective Aldol (B89426) or Michael additions. | How does the chiral ligand transfer stereochemical information? |

| C-H Functionalization | Direct arylation or alkylation of C-H bonds. worktribe.com | Does the naphtholate ligand assist in the C-H activation step? |

| Multicomponent Reactions | One-pot synthesis of complex heterocycles. researchgate.net | What is the sequence of bond formation and the role of the catalyst at each step? |

Integration with Modern Green Chemistry Principles and Sustainable Catalysis

The application of Bismuth(III) 2-naphtholate must be developed in concert with the principles of green chemistry. Its inherent low toxicity is an excellent starting point, but a truly sustainable process requires a holistic approach. iwu.edunih.gov

Future directions include:

Catalyst Recyclability: Developing methodologies where the bismuth catalyst can be easily recovered and reused over multiple cycles without significant loss of activity. This could involve heterogenization by anchoring the complex to a solid support.

High Atom Economy: Designing catalytic reactions that maximize the incorporation of all starting materials into the final product, minimizing waste. iwu.edu

Solvent-Free and Aqueous Catalysis: Expanding the catalytic applications of Bismuth(III) 2-naphtholate under solvent-free conditions or in benign solvents like water or bio-based solvents. iwu.edu

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Computational chemistry provides a powerful, predictive tool to guide and accelerate experimental research. For Bismuth(III) 2-naphtholate, theoretical modeling will be indispensable.

Future research should leverage:

Density Functional Theory (DFT): To model reaction pathways, calculate transition state energies, and elucidate reaction mechanisms. nih.gov DFT studies have already proven valuable in understanding Bi(OTf)3-catalyzed reactions involving 2-naphthol, showing how pre-coordination to the naphthol is critical for reactivity. semanticscholar.orgrsc.org

Prediction of Properties: Using computational screening to predict the electronic and steric properties of different substituted naphtholate ligands, allowing for the rational design of catalysts with enhanced reactivity or selectivity.

Machine Learning (ML): In the long term, ML models could be trained on experimental and computational data to predict the catalytic activity of various bismuth complexes across a wide range of reactions, accelerating the discovery of new applications.

Q & A

Q. What are the optimal synthesis parameters for BISMUTH-beta-NAPHTHOL to ensure high crystallinity and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of bismuth salts to beta-naphthol (1:2 to 1:3). Monitor crystallization via XRD and purity via HPLC. Reproducibility is critical; document procedural deviations (e.g., cooling rates) in supplementary materials to enable replication .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Combine FT-IR (to confirm ligand coordination via shifts in -OH and aromatic C-H stretches), X-ray photoelectron spectroscopy (XPS for Bi³⁺ oxidation state verification), and single-crystal XRD (for lattice parameters). Cross-validate with TGA to assess thermal stability and solvent retention .

Q. How can researchers assess the stability of this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated aging tests at 40°C/75% relative humidity for 4–8 weeks. Monitor degradation via UV-Vis (absorbance shifts at 280 nm) and mass loss. Compare results with control samples stored under inert atmospheres. Statistical analysis (ANOVA) identifies significant degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic performance data for this compound in cross-coupling reactions?

- Methodological Answer : Use DFT calculations to model ligand exchange dynamics and active site accessibility. Pair with in-situ Raman spectroscopy to track intermediate species during catalysis. Address contradictions by isolating variables (e.g., solvent polarity, substrate steric effects) and applying multivariate regression analysis .

Q. How do competing coordination modes of beta-naphthol ligands influence the catalytic activity of this compound complexes?

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible electrochemical studies?

- Methodological Answer : Implement strict quality control: pre-dry solvents (≤50 ppm H₂O), standardize Bi(NO₃)₃·5H₂O hydration levels via Karl Fischer titration, and use inert glovebox conditions for isolation. Publish full procedural details (e.g., stirring rates, filtration methods) in supplementary materials .

Q. How can researchers resolve discrepancies in reported magnetic properties of this compound-based materials?

- Methodological Answer : Replicate studies using SQUID magnetometry under identical field strengths (0.1–1 T) and temperatures (2–300 K). Control for oxygen contamination (a common confounding factor) via XPS. Cross-reference with first-principles calculations to distinguish intrinsic vs. extrinsic magnetic behavior .

Methodological Frameworks for Research Design

Q. Applying the FINER criteria: How to formulate a feasible research question on this compound’s supramolecular assembly?

- Methodological Answer :

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model IC₅₀ values. Validate with bootstrap resampling (≥1,000 iterations) to estimate confidence intervals. Report effect sizes (Cohen’s d) for in-vitro vs. in-vivo comparisons .

Data Validation and Reproducibility

Q. How to address irreproducible catalytic results in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.